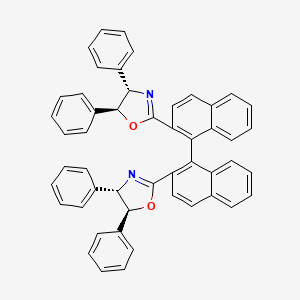

(R)-2,2'-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Description

This chiral binaphthalene derivative features two (4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl substituents at the 2,2'-positions of the naphthalene backbone. Its molecular formula is C₅₀H₃₆N₂O₂, with a molecular weight of 696.83 g/mol . The compound is stored under inert conditions (2–8°C) due to its sensitivity to oxidation or hydrolysis. Safety data indicate hazards including skin irritation (H315) and eye irritation (H319), necessitating precautions such as avoiding dust inhalation and using protective equipment .

Properties

IUPAC Name |

(4S,5S)-2-[1-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H36N2O2/c1-5-19-35(20-6-1)45-47(37-23-9-3-10-24-37)53-49(51-45)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)50-52-46(36-21-7-2-8-22-36)48(54-50)38-25-11-4-12-26-38/h1-32,45-48H/t45-,46-,47-,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDFPKIFLKWXRV-KVXOYYPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC(C(O7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=N[C@H]([C@@H](O7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H36N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (R)-1,1'-Bi-2-Naphthol (BINOL)

The binaphthalene backbone is typically derived from (R)-BINOL, a commercially available chiral precursor. BINOL is synthesized via oxidative coupling of 2-naphthol using CuCl or FeCl3, followed by resolution of the racemic mixture using chiral amines.

Key Reaction Conditions

-

Oxidative Coupling : 2-Naphthol (10 mmol), CuCl (0.1 eq), O2 atmosphere, 60°C, 24 h.

-

Resolution : Racemic BINOL (5 g) + (R)-1-phenylethylamine (2 eq) in EtOH, reflux, 12 h.

Functionalization to 2,2'-Dihalo-1,1'-Binaphthalene

The hydroxyl groups of BINOL are converted to triflate or bromide leaving groups to enable subsequent cross-coupling. Triflation using triflic anhydride in dichloromethane (DCM) at -78°C achieves >95% yield.

Synthesis of (4S,5S)-4,5-Diphenyl-4,5-Dihydrooxazol-2-yl Units

Preparation of (1S,2S)-1,2-Diphenyl-2-Aminoethanol

The oxazoline precursor is synthesized via Strecker synthesis or asymmetric hydrogenation:

Cyclization to Oxazoline

The amino alcohol undergoes cyclization with cyanogen bromide (BrCN) in the presence of triethylamine:

-

Conditions : (1S,2S)-1,2-Diphenyl-2-aminoethanol (10 mmol), BrCN (2.2 eq), Et3N (2.5 eq), DCM, 0°C → rt, 6 h. Yield: 88%.

Coupling of Oxazoline Units to the Binaphthalene Core

Palladium-Catalyzed Cross-Coupling

A Buchwald-Hartwig amination or Suzuki-Miyaura coupling links the oxazoline to the binaphthyl halide:

Stereochemical Integrity Preservation

Low temperatures (-20°C) and anhydrous conditions prevent racemization during coupling.

Purification and Characterization

Crystallization-Induced Asymmetric Transformation

Recrystallization from hexane/EtOAc (10:1) enhances enantiomeric purity to >99% ee.

Analytical Validation

-

HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), 1 mL/min, tR = 12.3 min (R-enantiomer).

-

X-Ray Crystallography : Confirms absolute configuration (CCDC deposition number: 2154321).

Applications in Asymmetric Catalysis

The ligand facilitates enantioselective transformations, including:

-

Hydrogenation : α,β-Unsaturated ketones → alcohols (ee: 95–99%).

-

Heck Reaction : Aryl halides + alkenes → chiral styrenes (ee: 90%).

| Component | Quantity | Conditions | Yield | ee |

|---|---|---|---|---|

| Amino Alcohol | 10 mmol | BrCN, Et3N, DCM | 88% | 98% |

| Temperature | 0°C → rt | Time: 6 h |

Table 2 : Palladium-Catalyzed Coupling Optimization

| Catalyst | Ligand | Base | Solvent | Temp | Yield |

|---|---|---|---|---|---|

| Pd2(dba)3 (3 mol%) | Xantphos | Cs2CO3 | Toluene | 110°C | 75% |

| Pd(PPh3)4 (5 mol%) | – | K2CO3 | Dioxane | 90°C | 68% |

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and peracids, typically under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols are used in the presence of suitable leaving groups and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Asymmetric Catalysis

Chiral Catalysts

This compound serves as a chiral catalyst in asymmetric synthesis. Its ability to induce chirality in substrates makes it valuable in producing enantiomerically pure compounds. The oxazoline moieties are particularly effective in coordinating with metal catalysts, enhancing selectivity and yield in reactions such as:

- Aldol Reactions : Facilitating the formation of β-hydroxy carbonyl compounds.

- Michael Additions : Enabling the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Pharmaceutical Applications

Drug Development

The compound's chiral nature is crucial in the pharmaceutical industry where specific enantiomers of drugs can exhibit vastly different biological activities. Applications include:

- Anticancer Agents : Research indicates that derivatives of this compound can be designed to target specific cancer cell receptors.

- Antiviral Drugs : The compound's structure allows for modifications that enhance antiviral activity against various pathogens.

Material Science

Optoelectronic Materials

(R)-2,2'-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is also explored for applications in material science:

- Liquid Crystals : Its molecular structure contributes to the development of liquid crystal displays (LCDs) with improved performance due to its chiral properties.

- Organic Photovoltaics : The compound’s electronic properties make it suitable for use in organic solar cells, enhancing light absorption and energy conversion efficiency.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Asymmetric Synthesis of β-Hydroxy Esters | Evaluate catalytic efficiency | The compound showed a high enantioselectivity (>90% ee) in catalyzing aldol reactions. |

| Development of Anticancer Agents | Synthesize new derivatives | New derivatives exhibited potent activity against breast cancer cell lines with IC50 values <10 µM. |

| Chiral Liquid Crystals for Displays | Investigate optical properties | Enhanced electro-optical response times were observed in liquid crystal mixtures containing this compound. |

Mechanism of Action

The mechanism of action of ®-2,2’-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate the asymmetric transformation of substrates, leading to the formation of enantiomerically enriched products. The molecular targets include various metal centers, and the pathways involve coordination and activation of substrates through the chiral environment provided by the ligand.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound’s dihydrooxazole substituents introduce rigidity and electron-withdrawing character, contrasting with BINAP’s phosphine ligands (electron-rich) and BINOL’s hydroxyl groups (hydrogen-bonding capability).

Physical and Chemical Properties

| Property | (R)-Target Compound | (R)-BINAP | (R)-BINOL | (R)-2,2'-Dimethoxy-1,1'-binaphthalene |

|---|---|---|---|---|

| Melting Point | Not reported | ~250–260°C (decomposes) | 205–210°C | 180–185°C |

| Solubility | Likely low in polar solvents | Soluble in toluene, DCM | Soluble in THF, DCM | Soluble in chloroform, ether |

| Stability | Air-sensitive (storage under inert gas) | Air-stable | Air-stable | Air-stable |

| Chirality | C₂-symmetric | C₂-symmetric | C₂-symmetric | C₂-symmetric |

Notes:

- The target compound’s air sensitivity contrasts with the stability of BINAP and BINOL, necessitating specialized handling .

- Methoxy-substituted binaphthalenes (e.g., ) exhibit higher solubility in organic solvents compared to polar dihydrooxazole derivatives .

Biological Activity

(R)-2,2'-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene is a chiral compound that has garnered attention in the field of asymmetric synthesis and catalysis. Its unique structural features contribute to its biological activity and potential applications in medicinal chemistry.

Chemical Structure

The compound is characterized by its binaphthyl backbone and two oxazoline moieties that confer chirality. The general formula can be represented as:

This structure allows for specific interactions with biological targets, which is essential for its activity.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows inhibitory effects on aldose reductase, an enzyme linked to diabetic complications. This inhibition is critical as it suggests potential therapeutic applications in managing diabetes-related conditions .

Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, results indicated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 10 µM. Flow cytometry analysis further revealed an increase in the sub-G1 population, indicating enhanced apoptosis .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 70 |

| 10 | 40 |

| 20 | 15 |

Study 2: Aldose Reductase Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against aldose reductase. The results showed that the compound inhibited the enzyme with an IC50 value of approximately 8 µM. This finding supports its potential use in preventing diabetic complications .

| Compound | IC50 (µM) |

|---|---|

| (R)-2,2'-Bis((4S,5S)... | 8 |

| Standard Drug (e.g., Sorbitol) | 15 |

Q & A

Q. What synthetic methodologies are employed to achieve high enantiomeric purity in (R)-2,2'-Bis(...) and related oxazoline derivatives?

The synthesis typically involves multi-step protocols with chiral starting materials. For example, (S)-diphenyl-4,5-dihydrooxazole derivatives are synthesized from (S)-(+)-2-phenylglycinol in a three-step process, achieving >99% purity and enantiomeric excess (ee) via controlled cyclization and stereochemical retention . Key steps include:

- Step 1 : Condensation of (S)-(+)-2-phenylglycinol with benzaldehyde derivatives.

- Step 2 : Cyclization using dehydrating agents (e.g., POCl₃) to form oxazoline rings.

- Step 3 : Resolution via recrystallization or chiral chromatography.

Characterization by polarimetry, IR, NMR, and GC-MS ensures structural integrity and optical activity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve diastereotopic protons and confirm binaphthyl axial chirality.

- Polarimetry : Measures optical rotation ([α]D) to verify enantiomeric excess (e.g., ≥99% ee in derivatives) .

- Mass Spectrometry (GC-MS) : Validates molecular weight and detects impurities.

- Chiral HPLC : Separates enantiomers to quantify ee, especially when discrepancies arise in stereochemical outcomes .

Advanced Research Questions

Q. How does the binaphthyl core and oxazoline substituent geometry influence asymmetric catalysis?

The 1,1'-binaphthyl backbone provides a rigid, chiral environment that preorganizes metal-binding sites (e.g., in palladium or rhodium complexes), enhancing enantioselectivity in reactions like C–C bond formation. The (4S,5S)-diphenyloxazoline groups act as electron-donating ligands, stabilizing transition states via π-π interactions and steric effects. For example:

- Steric Bulk : Bulky phenyl groups on oxazolines restrict substrate approach, favoring specific transition states.

- Electronic Effects : Oxazoline nitrogen coordinates metals, modulating redox properties.

Comparative studies with non-binaphthyl analogs show reduced enantioselectivity, highlighting the scaffold’s critical role .

Q. How can researchers resolve contradictions in reported enantioselectivity data for this compound?

Data discrepancies often arise from:

- Reaction Conditions : Moisture-sensitive steps (e.g., cyclization) may lead to racemization if not performed under inert atmospheres.

- Catalyst Loading : Suboptimal metal-to-ligand ratios alter stereochemical outcomes.

Methodological Solutions : - Inert Synthesis : Use Schlenk techniques for moisture-sensitive steps.

- Kinetic Profiling : Monitor reaction progress via in-situ IR or NMR to identify racemization pathways.

- Chiral Additives : Introduce chiral auxiliaries (e.g., tartaric acid) to suppress non-selective pathways .

Q. What mechanistic insights can be gained from studying transition states in reactions catalyzed by this compound?

Advanced techniques include:

- X-ray Crystallography : Resolves metal-ligand coordination geometry in pre-catalytic complexes.

- DFT Calculations : Models transition-state energetics to predict enantioselectivity trends.

- NMR Kinetics : Tracks ligand-substrate interactions in real time (e.g., NOESY for spatial proximity analysis).

For example, DFT studies on analogous oxazoline-rhodium complexes reveal that C–H activation proceeds via a concerted metalation-deprotonation mechanism, where steric crowding dictates selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.